Bienvenue dans la boutique en ligne BenchChem!

Lusutrombopag-d13

Isotopic Purity LC-MS/MS Reference Standard

Lusutrombopag-d13 is the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of lusutrombopag in biological matrices. With 13 deuterium substitutions, it co-elutes identically with the parent analyte, eliminating matrix effects and ionization variability in LC-MS/MS workflows. Non-deuterated analogs are indistinguishable and cannot serve as internal standards. This fully characterized, regulatory-compliant standard is essential for bioanalytical method validation, ANDA submissions, and quality control, ensuring data integrity and regulatory acceptance. Choose Lusutrombopag-d13 for unambiguous, precise and accurate pharmacokinetic and metabolic studies.

Molecular Formula C29H32Cl2N2O5S
Molecular Weight 604.6 g/mol
Cat. No. B12413488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLusutrombopag-d13
Molecular FormulaC29H32Cl2N2O5S
Molecular Weight604.6 g/mol
Structural Identifiers
SMILESCCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
InChIInChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2
InChIKeyNOZIJMHMKORZBA-GDFYEYDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lusutrombopag-d13: A Deuterated Thrombopoietin Receptor Agonist Reference Standard for Quantitative Bioanalysis


Lusutrombopag-d13 is a deuterium-labeled analog of the orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist lusutrombopag (Mulpleta®) [1]. The parent compound, lusutrombopag, is FDA-approved for the treatment of thrombocytopenia in adult patients with chronic liver disease scheduled to undergo a procedure [2]. Lusutrombopag-d13, featuring 13 deuterium substitutions (C29H19D13Cl2N2O5S; MW 604.63 g/mol), serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of lusutrombopag in biological matrices .

Why Lusutrombopag-d13 Cannot Be Substituted by Non-Deuterated Analogs in Quantitative LC-MS/MS Workflows


Generic substitution of lusutrombopag-d13 with non-deuterated lusutrombopag or structurally similar internal standards is precluded by fundamental analytical chemistry requirements. In LC-MS/MS bioanalysis, a deuterated internal standard co-elutes nearly identically with the target analyte, compensating for matrix effects and ionization variability [1]. Non-deuterated analogs possess identical mass, rendering them indistinguishable from the analyte and incapable of serving as internal standards. While alternative SIL-ISs (e.g., 13C-labeled) may offer comparable performance, lusutrombopag-d13 provides a direct, commercially available, and fully characterized option with established regulatory acceptance for ANDA and QC applications [2].

Quantitative Differentiation of Lusutrombopag-d13: Evidence-Based Comparison for Procurement Decisions


Isotopic Purity and Characterization: Lusutrombopag-d13 vs. Non-Deuterated Lusutrombopag

Lusutrombopag-d13 is supplied with a certified purity of ≥98% as determined by HPLC and LC-MS , which is comparable to the purity of high-quality non-deuterated lusutrombopag standards (e.g., 98.88% to 99.92% ). However, the critical differentiating factor is the isotopic enrichment and the absence of unlabeled analyte, which ensures accurate quantitation in complex biological matrices.

Isotopic Purity LC-MS/MS Reference Standard

Mass Spectrometric Differentiation: Molecular Weight and Isotopic Pattern

Lusutrombopag-d13 possesses a molecular weight of 604.63 g/mol due to the incorporation of 13 deuterium atoms, resulting in a mass shift of +13 Da relative to the unlabeled lusutrombopag (MW 591.55 g/mol) . This mass difference is critical for LC-MS/MS detection, as it allows the internal standard to be distinguished from the analyte in the mass analyzer while maintaining near-identical chromatographic retention time [1].

Mass Spectrometry Isotopic Labeling Internal Standard

Regulatory Compliance for Method Validation and Quality Control

Lusutrombopag-d13 is supplied with detailed characterization data compliant with ISO 17034 and regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . In contrast, non-deuterated lusutrombopag reference standards are intended for general analytical use and may lack the same level of characterization for stable isotope-labeled internal standard applications.

Regulatory Compliance Method Validation ANDA

Comparative Clinical Efficacy of the Parent Drug: Lusutrombopag vs. Avatrombopag and Eltrombopag

A network meta-analysis of 20 randomized controlled trials (2,207 patients) compared the efficacy of five thrombopoietin receptor agonists (TPO-RAs) in achieving platelet response [1]. Lusutrombopag and avatrombopag demonstrated the best platelet response compared to placebo, with avatrombopag showing a non-significant advantage over lusutrombopag (odds ratio = 1.91; 95% CI: 0.52–7.05) [1]. Lusutrombopag exhibited superior efficacy to eltrombopag (OR = 1.62; 95% CI: 0.63–4.17) and romiplostim (OR = 5.21; 95% CI: 1.54–17.62) [1].

Thrombocytopenia TPO-RA Network Meta-Analysis

Pharmacokinetic Linearity and Food Effect of Lusutrombopag

Lusutrombopag exhibits dose-proportional pharmacokinetics across a wide dose range (1 mg to 50 mg), and its absorption is unaffected by food intake [1]. These properties simplify dosing and therapeutic drug monitoring, increasing the demand for robust bioanalytical methods that rely on accurate internal standards like lusutrombopag-d13.

Pharmacokinetics Dose Proportionality Food Effect

Lowest Risk of Bleeding Among TPO-RAs

In the network meta-analysis, lusutrombopag was associated with the lowest probability of bleeding events among all treatments, including placebo, avatrombopag, eltrombopag, and romiplostim [1]. This favorable safety profile enhances the drug's clinical utility and underscores the importance of accurate therapeutic drug monitoring using validated LC-MS/MS methods.

Safety Bleeding Risk Thrombocytopenia

Optimal Procurement and Application Scenarios for Lusutrombopag-d13


Quantitative Bioanalysis of Lusutrombopag in Pharmacokinetic Studies

Lusutrombopag-d13 is the internal standard of choice for LC-MS/MS assays quantifying lusutrombopag in plasma or serum samples during preclinical and clinical pharmacokinetic studies. Its use ensures accurate and precise measurement of drug concentrations across the linear range of 2–2000 ng/mL, with intra- and inter-day precision ≤9.66% and accuracy of 105.82%–108.27% when validated methods are employed .

Method Development and Validation for ANDA Submissions

As a fully characterized, regulatory-compliant stable isotope-labeled internal standard, lusutrombopag-d13 is essential for developing and validating bioanalytical methods intended for Abbreviated New Drug Applications (ANDA) and commercial quality control. Its use aligns with FDA guidance on bioanalytical method validation and ensures traceability to pharmacopeial standards .

Therapeutic Drug Monitoring in Special Populations

Given the linear pharmacokinetics and lack of food effect of lusutrombopag, therapeutic drug monitoring may be required in patients with hepatic impairment or those receiving concomitant medications. Lusutrombopag-d13 enables accurate quantitation in such scenarios, supporting dose optimization and safety monitoring [1].

Metabolic Stability and Drug-Drug Interaction Studies

The deuterium label in lusutrombopag-d13 can be leveraged in in vitro metabolism studies to investigate the metabolic stability and potential drug-drug interactions of lusutrombopag. The kinetic isotope effect may provide insights into metabolic pathways, although this application requires careful experimental design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lusutrombopag-d13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.